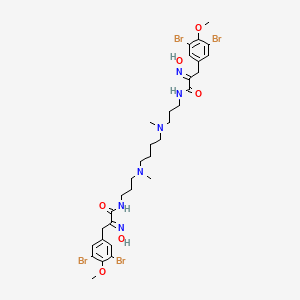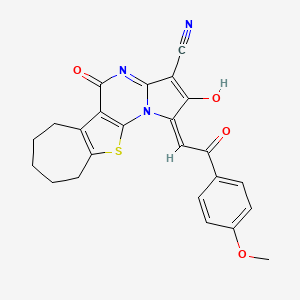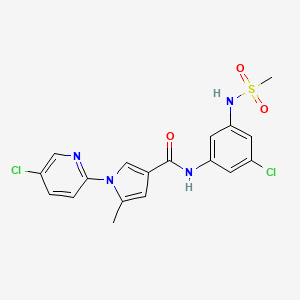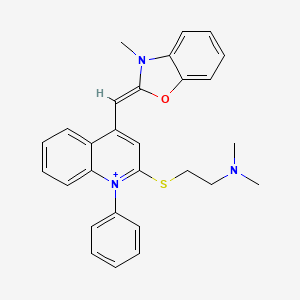
SYBR Green II (Ionic form)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SYBR Green II (Ionic form) is a fluorescent nucleic acid dye that primarily binds to single-stranded nucleotides. It is sensitive to oligonucleotides or larger nucleic acid polymers in various cells and gels. This compound is widely used in scientific research to study cell structure, membrane integrity, function, and cell cycle distribution .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SYBR Green II (Ionic form) involves the preparation of cyanine dyes, which are typically synthesized through a series of nucleophilic substitution reactions. The process includes the formation of a chromophore by reacting a heterocyclic compound with a quaternary ammonium salt. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and require controlled temperatures to ensure the stability of the dye .
Industrial Production Methods
Industrial production of SYBR Green II (Ionic form) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures. The dye is usually produced as a concentrated solution in DMSO, which is then diluted to the desired concentration for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
SYBR Green II (Ionic form) primarily undergoes binding reactions with nucleic acids. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. The binding reaction is highly specific to single-stranded nucleotides, making it an excellent tool for nucleic acid detection .
Common Reagents and Conditions
The primary reagent for SYBR Green II (Ionic form) is the nucleic acid it binds to. The reaction conditions involve the presence of nucleic acids in a suitable buffer solution, often at a neutral pH. The dye exhibits fluorescence upon binding, which can be detected using fluorescence microscopy or spectroscopy .
Major Products Formed
The major product formed from the reaction of SYBR Green II (Ionic form) with nucleic acids is a fluorescent complex. This complex is highly stable and emits bright fluorescence, which is used for various analytical and diagnostic purposes .
Wissenschaftliche Forschungsanwendungen
SYBR Green II (Ionic form) has a wide range of applications in scientific research:
Chemistry: Used in the detection and quantification of nucleic acids in various chemical assays.
Biology: Employed in cell biology to study cell structure, membrane integrity, and cell cycle distribution.
Medicine: Utilized in diagnostic assays to detect viral and bacterial nucleic acids.
Wirkmechanismus
SYBR Green II (Ionic form) exerts its effects by binding to single-stranded nucleotides. The dye intercalates between the base pairs of nucleic acids, causing a conformational change that results in fluorescence. The molecular targets include oligonucleotides and larger nucleic acid polymers. The pathway involves the formation of a stable fluorescent complex that can be detected using various fluorescence-based techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SYBR Green I: Another fluorescent nucleic acid dye that binds to double-stranded nucleotides.
Ethidium Bromide: A widely used nucleic acid stain that intercalates between DNA base pairs.
Propidium Iodide: A fluorescent dye that binds to DNA and is used in cell viability assays.
Uniqueness
SYBR Green II (Ionic form) is unique in its high sensitivity and specificity for single-stranded nucleotides. Unlike SYBR Green I, which binds to double-stranded DNA, SYBR Green II is more suitable for applications involving single-stranded nucleic acids. Its low background fluorescence and high signal-to-noise ratio make it an ideal choice for various research applications .
Eigenschaften
Molekularformel |
C28H28N3OS+ |
|---|---|
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]sulfanylethanamine |
InChI |
InChI=1S/C28H28N3OS/c1-29(2)17-18-33-28-20-21(19-27-30(3)25-15-9-10-16-26(25)32-27)23-13-7-8-14-24(23)31(28)22-11-5-4-6-12-22/h4-16,19-20H,17-18H2,1-3H3/q+1 |
InChI-Schlüssel |
YJGABUKKQIGVDZ-UHFFFAOYSA-N |
Isomerische SMILES |
CN\1C2=CC=CC=C2O/C1=C\C3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)SCCN(C)C |
Kanonische SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)SCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate](/img/structure/B12380348.png)

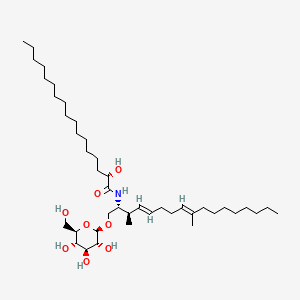
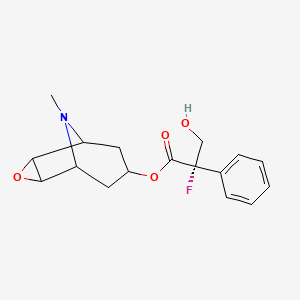
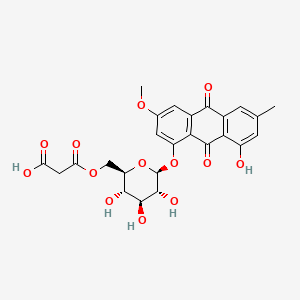


![2-[2-(2-Aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine;tetrachloride](/img/structure/B12380401.png)
